Product packaging for 5-Amino-5-phenylpentanoic acid(Cat. No.:)

5-Amino-5-phenylpentanoic acid

Cat. No.: B13559846
M. Wt: 193.24 g/mol
InChI Key: ZJNFPTDVGIVNDW-UHFFFAOYSA-N
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Description

Overview of the Chemical Significance of Amino Acids and Their Analogues

Amino acids are the essential building blocks of proteins, playing a pivotal role in virtually all biological processes. Their analogues, compounds with similar but not identical structures, are of significant chemical interest. These analogues, including non-canonical amino acids, allow researchers to probe and manipulate biological systems with greater precision. By introducing modified side chains or altered backbones, scientists can develop novel peptides and proteins with enhanced stability, unique functionalities, and targeted therapeutic properties. This expansion of the chemical repertoire beyond the 20 canonical amino acids opens up new avenues for drug discovery and the creation of advanced biomaterials.

Contextualization of 5-Amino-5-phenylpentanoic Acid as a Non-Canonical Amino Acid Analogue

This compound is classified as a non-canonical amino acid analogue. Unlike the proteinogenic amino acids, it is not naturally encoded in the genetic sequence of organisms. Its structure is characterized by a five-carbon pentanoic acid backbone, an amino group at the fifth carbon, and a phenyl group also attached to this fifth carbon. This unique arrangement distinguishes it from its protein-building counterparts and imparts specific chemical properties that are the subject of ongoing research. As a gamma-amino butyric acid (GABA) analogue, it is of particular interest in neuroscience. wikipedia.org

Scope and Research Focus of the Outline

This article will focus exclusively on the chemical compound this compound. The subsequent sections will provide a detailed examination of its chemical and physical properties, explore established and theoretical methods for its synthesis, and discuss its current and potential applications in scientific research. The aim is to present a thorough and scientifically accurate overview of this compound, strictly adhering to the specified topics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B13559846 5-Amino-5-phenylpentanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

5-amino-5-phenylpentanoic acid

InChI

InChI=1S/C11H15NO2/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14)

InChI Key

ZJNFPTDVGIVNDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCCC(=O)O)N

Origin of Product

United States

Ii. Synthetic Methodologies and Stereochemical Control

General Synthetic Strategies for 5-Amino-5-phenylpentanoic Acid and its Isomers

The construction of the this compound backbone can be approached through several synthetic routes. These methods are broadly categorized based on their ability to control the stereochemistry at the C5 position, leading to either enantiomerically pure or diastereomerically enriched products.

Enantioselective Synthesis Approaches

Achieving high levels of enantioselectivity is a paramount goal in the synthesis of chiral molecules like this compound. Enantioselective approaches aim to produce a single enantiomer of the target molecule, which is often crucial for its desired biological activity.

One powerful strategy involves the use of chiral catalysts. For instance, proline-catalyzed Mannich-type reactions have been shown to be highly effective in the enantioselective synthesis of functionalized α-amino acids. organic-chemistry.org In these reactions, a ketone reacts with an imine in the presence of the chiral catalyst L-proline to generate products with high yields and excellent enantioselectivities. organic-chemistry.org This methodology could be adapted for the synthesis of this compound by employing a suitable ketone and an N-PMP-protected α-imino ethyl glyoxylate. organic-chemistry.org Another approach utilizes cooperative catalysis, where an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid work in tandem to catalyze the N-H insertion reaction of vinyldiazoacetates with tert-butyl carbamate, yielding α-alkenyl α-amino acid derivatives with high enantioselectivity. rsc.org

The use of chiral auxiliaries is another well-established method for enantioselective synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For example, the Evans aldol (B89426) reaction, which employs chiral oxazolidinones, can be used to prepare optically pure β-hydroxy acids, which can then be further elaborated to the desired amino acid. nih.gov Although the initial aldol addition may result in a mixture of diastereomers, these can often be separated by chromatography. nih.gov Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product.

Diastereoselective Synthesis Approaches

In cases where the target molecule contains multiple stereocenters, diastereoselective synthesis becomes critical. These methods aim to control the relative stereochemistry between two or more stereocenters.

A notable example of a diastereoselective approach is the addition of allylstannanes to (S)-4,5-dihydro-5-phenyl-2H-oxazinone under Brønsted acid catalysis. nih.gov This reaction produces 2-allylmorpholinones with high diastereoselectivity. nih.gov The resulting product can then be further transformed into the desired amino acid derivative.

The strategic use of protecting groups and the careful selection of reaction conditions are also crucial for achieving high diastereoselectivity. The interplay of steric and electronic effects can often be manipulated to favor the formation of one diastereomer over another.

Precursor Design and Starting Materials for Pentanoic Acid Derivatives

The choice of starting materials is a critical first step in any synthetic endeavor. For the synthesis of this compound and its derivatives, a variety of precursors can be envisioned, each with its own set of advantages and disadvantages.

Commonly, the synthesis of pentanoic acid derivatives can start from simple building blocks. For example, pentanoic acid itself can be prepared from 1-chlorobutane (B31608) through two primary routes: reaction with potassium cyanide followed by hydrolysis, or conversion to a Grignard reagent and subsequent reaction with carbon dioxide. quora.com Other methods include the oxo process from 1-butene (B85601) and syngas to form valeraldehyde, which is then oxidized to pentanoic acid. atamanchemicals.com

More complex pentanoic acid derivatives often require multi-step syntheses involving esterification, oxidation, and coupling reactions. ontosight.ai For instance, the synthesis of (3S)-Hydroxy-5-phenylpentanoic acid has been achieved through an aldol addition of (R)-acetyloxazolidinone with 3-phenylpropanal. nih.gov The resulting diastereomers can be separated, and the chiral auxiliary removed to provide the desired enantiomerically pure acid. nih.gov

The following table summarizes some of the key starting materials and their corresponding synthetic applications in the preparation of pentanoic acid derivatives.

Starting MaterialSynthetic ApplicationReference(s)
1-ChlorobutanePreparation of pentanoic acid quora.com
1-Butene and SyngasIndustrial production of pentanoic acid atamanchemicals.com
(R)-Acetyloxazolidinone and 3-PhenylpropanalSynthesis of (3S)-Hydroxy-5-phenylpentanoic acid nih.gov
Isoflavones and ArginineOne-step synthesis of 2-amino-5-(4,5-diphenylpyrimidin-2-ylamino)pentanoic acid researchgate.net

Advanced Coupling and Cyclization Reactions

The development of novel coupling and cyclization reactions has significantly expanded the toolbox of synthetic chemists, enabling the construction of complex molecular architectures with high efficiency and selectivity. These advanced methods are particularly valuable in the synthesis of intricate molecules like this compound and its derivatives.

Visible Light-Mediated Photocatalysis in Synthesis

Visible light-mediated photocatalysis has emerged as a powerful and environmentally friendly tool in organic synthesis. researchgate.netuni-regensburg.de This approach utilizes the energy of visible light to drive chemical reactions, often under mild conditions and with high selectivity. researchgate.net

One notable application of this technology is in the synthesis of cyclobutane (B1203170) amino acids. A visible light-mediated [2+2] photocycloaddition of amide-linked dienes, using an iridium-based triplet sensitizer (B1316253), can generate N-protected 3-azabicyclo[3.2.0]heptan-2-ones in good yields and with good diastereoselectivity. researchgate.net These bicyclic intermediates can then be readily transformed into γ-cyclobutane amino acids. researchgate.net This methodology has been successfully applied to the synthesis of both enantiomers of 3-(aminomethyl)-5-phenylpentanoic acid. researchgate.net

Furthermore, visible-light-induced decarboxylative coupling reactions offer a sustainable approach for the C-H functionalization of heterocycles using N-protected α-amino acids. organic-chemistry.org This transition-metal-free method employs an inexpensive organic photocatalyst to generate aminomethyl radicals, which can then be coupled with various heterocycles. organic-chemistry.org

The following table highlights some of the key features of visible light-mediated photocatalysis in the context of amino acid synthesis.

Reaction TypeCatalystKey FeaturesReference(s)
[2+2] Photocycloaddition[Ir(dtbbpy)(dF(CF3)ppy)2]PF6Generates cyclobutane amino acid precursors with good diastereoselectivity. researchgate.net
Decarboxylative Coupling4CzIPN (organic photocatalyst)Transition-metal-free, sustainable C-H functionalization. organic-chemistry.org

Intramolecular Cycloadditions

Intramolecular cycloaddition reactions are powerful tools for the construction of cyclic systems with high stereocontrol. These reactions can be employed to generate precursors that can be subsequently converted to acyclic amino acids.

A notable example is the synthesis of 3-(aminomethyl)-5-phenylpentanoic acid, a structural isomer of this compound, which has been accomplished via a visible light-mediated [2+2] photocycloaddition. researchgate.net This method utilizes a triplet sensitizer to facilitate the cycloaddition of amide-linked dienes, leading to the formation of 3-azabicyclo[3.2.0]heptan-2-ones. These bicyclic lactams serve as key intermediates that can be transformed into the target γ-amino acids. The reaction proceeds with good yields and diastereoselectivity. researchgate.net

The general approach involves the following key steps:

Substrate Design: An amide-linked diene is designed to undergo intramolecular [2+2] photocycloaddition.

Photocycloaddition: The reaction is initiated by visible light in the presence of a photosensitizer, such as [Ir(dtb-bpy)(dF(CF3)ppy)2]PF6, to form a bicyclic lactam. researchgate.net

Ring Opening: The resulting cyclobutane-containing intermediate is then subjected to ring-opening reactions to yield the desired acyclic γ-amino acid derivative.

While a direct synthesis of this compound using this method is not explicitly reported, the synthesis of its isomer demonstrates the potential of intramolecular photocycloaddition for accessing structurally similar γ-amino acids.

Another relevant strategy involves the intramolecular cyclization of a nitro group with a carbonyl group to form a lactam, which can then be hydrolyzed to the corresponding γ-amino acid. For instance, the synthesis of (S)- and (R)-β-phenyl-γ-lactam has been achieved through a Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction of the nitro group and subsequent intramolecular cyclization. scirp.org This lactam is a direct precursor to 4-amino-3-phenylbutanoic acid (Phenibut). scirp.org Although this is an intramolecular cyclization rather than a cycloaddition, it highlights the use of cyclization strategies to establish the stereochemistry of γ-amino acids.

Table 1: Examples of Intramolecular Reactions for the Synthesis of γ-Amino Acid Precursors

Entry Reactant(s) Catalyst/Reagent(s) Product Yield Diastereomeric/Enantiomeric Excess Reference
1 Amide-linked diene [Ir(dtb-bpy)(dF(CF3)ppy)2]PF6, visible light 3-Azabicyclo[3.2.0]heptan-2-one derivative Good Good diastereoselectivity researchgate.net
2 (S)-4-Nitro-3-phenylbutanoate derivative Zinc, Acetic Acid, TiCl3 (S)-β-phenyl-γ-lactam 90% 91% ee scirp.org
3 (R)-4-Nitro-3-phenylbutanoate derivative Zinc, Acetic Acid, TiCl3 (R)-β-phenyl-γ-lactam 90% 89% ee scirp.org

Derivatization from Naturally Occurring Peptides and Metabolites

The use of naturally occurring chiral molecules as starting materials provides an attractive and often efficient route to enantiomerically pure compounds. Amino acids and their metabolites from the "chiral pool" are particularly valuable for this purpose.

Pyroglutamic acid, a cyclic derivative of glutamic acid, is a readily available and versatile starting material for the synthesis of various functionalized compounds. wikipedia.orgnih.gov It exists in both L- and D-enantiomeric forms. The lactam ring of pyroglutamic acid can be opened to reveal a γ-amino acid scaffold, which can then be further modified. While the direct conversion of pyroglutamic acid to this compound is not prominently described, the chemical structure of pyroglutamic acid makes it a plausible precursor for γ-amino acids through strategic ring-opening and side-chain modification reactions. wikipedia.orgresearchgate.net

The general strategy for utilizing pyroglutamic acid could involve:

Ring Opening: Selective cleavage of the lactam amide bond to generate a protected glutamic acid derivative.

Side-Chain Modification: Conversion of the γ-carboxylic acid group to a phenyl group via reactions such as Friedel-Crafts acylation followed by reduction, or through coupling with a suitable organometallic reagent.

Peptides themselves can also be sources for modified amino acids. Specific amino acid residues within a peptide sequence can be chemically altered. For example, methods have been developed for the solid-phase synthesis of peptides containing oxidized tryptophan derivatives, such as 5-hydroxytryptophan (B29612) and kynurenine. nih.govresearchgate.net This demonstrates the feasibility of modifying amino acid side chains within a peptide context. While not a direct synthesis of this compound, this principle could be conceptually extended to the modification of glutamic acid or a related amino acid within a peptide, followed by cleavage from the peptide to release the desired derivatized amino acid.

Furthermore, naturally occurring metabolites involved in amino acid biosynthesis can serve as starting points. For instance, the synthesis of 5'-amino-2',5'-dideoxy analogs of nucleosides has been achieved from their natural counterparts, showcasing the derivatization of biological molecules. nih.gov

Table 2: Naturally Occurring Precursors and Potential Derivatization Strategies

Natural Precursor Potential Derivatization Strategy Target Moiety Key Reaction Types
L-Pyroglutamic Acid Ring opening and side-chain functionalization γ-Amino acid scaffold Lactam cleavage, Friedel-Crafts acylation/reduction
Glutamic Acid (in a peptide) Side-chain modification and peptide cleavage Phenyl-substituted γ-amino acid Side-chain protection, coupling reactions, peptide hydrolysis
Tryptophan (in a peptide) Oxidative modification Oxidized tryptophan derivatives Selective oxidation
Natural Nucleosides Modification of the sugar moiety 5'-Amino-deoxy-nucleoside Azide formation and reduction

Iii. Chemical Reactivity and Mechanistic Studies

Reaction Pathways of the Amino and Carboxylic Acid Functionalities

The dual functionality of 5-Amino-5-phenylpentanoic acid, possessing both a primary amine and a carboxylic acid, allows it to undergo a variety of chemical transformations characteristic of amino acids. The amino group can participate in reactions such as N-acylation, alkylation, and the formation of Schiff bases. The carboxylic acid moiety, on the other hand, can be converted into esters, amides, and acid chlorides.

One of the key reaction pathways for amino acids is their degradation. While specific pathways for this compound are not extensively detailed, general amino acid catabolism involves processes like transamination and deamination. libretexts.org Depending on the resulting carbon skeleton, amino acids can be classified as glucogenic, ketogenic, or both. libretexts.org For instance, amino acids that are converted to pyruvate (B1213749) are considered glucogenic, while those yielding acetyl-CoA or acetoacetyl-CoA are ketogenic. libretexts.org Given its structure, the carbon skeleton of this compound would likely enter central metabolic pathways after initial transformations of its functional groups.

Furthermore, the amino group can be derivatized using reagents like phenylisothiocyanate for analytical purposes, enabling sensitive detection in complex biological samples. nih.gov This highlights the accessibility of the amino group for chemical modification.

Stereoselective Transformations and Chiral Pool Applications

As a chiral molecule, this compound is a valuable component of the "chiral pool," which comprises readily available, enantiomerically pure compounds from natural sources like amino acids and sugars. wikipedia.orgresearchgate.net The use of such compounds in synthesis is advantageous as it provides a pre-existing stereocenter, enhancing the efficiency of total synthesis of complex chiral molecules. wikipedia.org

The applications of chiral pool α-amino acids in asymmetric synthesis are broadly categorized into their use as chiral sources, chiral devices (catalysts and auxiliaries), and chiral inducers. mdpi.com In the context of this compound, its inherent chirality can be transferred to new stereogenic centers in a target molecule through substrate-controlled asymmetric reactions. mdpi.com This approach has been widely used in the synthesis of natural products, where the amino acid template guides the formation of new stereocenters in reactions like cyclizations, additions to carbonyls, and rearrangements. mdpi.com

For example, enantiopure α-amino acids are used to synthesize a variety of heterocyclic compounds and have been instrumental in the total synthesis of alkaloids. baranlab.org The stereoselective synthesis of complex molecules often relies on the predictable stereochemical outcome offered by chiral pool amino acids. researchgate.net

Interaction with Oxidative Species: Radical Scavenging Mechanisms

The potential for this compound to interact with oxidative species and act as a radical scavenger is an area of scientific interest. While direct studies on this specific compound are limited, research on structurally related molecules and general amino acids provides valuable insights.

The antioxidant activity of amino acids can vary significantly. semanticscholar.org Some amino acids, like cysteine, exhibit strong radical scavenging properties, while others show little to no activity in certain assays. semanticscholar.org The interaction of amino acids with free radicals is a key aspect of their antioxidant capacity. semanticscholar.org Studies on a related compound, 5-(phenylselanyl)pentanoic acid, have shown that the phenyl group plays a crucial role in the reactivity towards oxidizing radicals. rsc.org This suggests that the phenyl ring in this compound could influence its interaction with radical species.

Furthermore, the presence of an amino group can contribute to radical scavenging activity. For instance, 5-aminosalicylic acid has been shown to interact with oxygen-derived free radicals, supporting a radical scavenger mechanism. mdpi.comnih.gov This activity is often linked to the ability of the amino group to stabilize the resulting radical. nih.gov The antioxidant potential of amino acids can be evaluated using various in vitro assays, and some have been shown to possess dose-dependent antioxidant activity. nih.govresearchgate.net

Conformational Analysis and Hydrogen Bonding Interactions

The three-dimensional structure and conformational preferences of this compound are governed by a combination of factors, including intramolecular hydrogen bonding and the steric and electronic effects of the phenyl group. The flexibility of the pentanoic acid chain allows for a range of possible conformations.

Hydrogen bonding plays a significant role in stabilizing the conformations of amino acids. nih.gov In this compound, intramolecular hydrogen bonds can form between the amino group and the carboxylic acid group. rsc.org The strength of these hydrogen bonds can be influenced by substituents on the aromatic ring. researchgate.net Furthermore, in different environments, intermolecular hydrogen bonds with solvent molecules or other amino acid molecules become important. rsc.org The study of various types of hydrogen bonds involving aromatic amino acids, including conventional hydrogen bonds and weaker C-H...O interactions, is essential for a complete understanding of their structural biology. nih.gov

Supramolecular Assembly and Self-Organization Phenomena

Amino acids, as fundamental biological building blocks, have a remarkable ability to self-assemble into well-ordered supramolecular structures. nih.govnih.govd-nb.inforesearchgate.net This self-organization is driven by a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.govd-nb.info

The presence of a phenyl group in this compound is expected to play a crucial role in its self-assembly behavior. Aromatic amino acids, such as phenylalanine, are known to form layered supramolecular structures and amyloid-like aggregates. nih.gov The π-π stacking interactions between the phenyl rings provide a directional force that, in combination with hydrogen bonding between the amino and carboxyl groups, can lead to the formation of nanofibers, nanoribbons, and other complex architectures. mdpi.comnih.gov

The self-assembly of amino acids can be influenced by external factors such as pH, temperature, and the presence of metal ions. mdpi.comnih.gov These stimuli-responsive materials have potential applications in various fields, including the development of soft materials and hydrogels. mdpi.comnih.gov The study of how amino acids organize into these higher-order structures is fundamental to understanding both biological processes and the design of novel functional materials. rsc.org

Iv. Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Amino-5-phenylpentanoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. For stereochemical assignment, advanced NMR experiments and the use of chiral derivatizing agents are essential.

In a typical ¹H NMR spectrum, the protons of the phenyl group would appear as multiplets in the aromatic region (~7.2-7.4 ppm). The methine proton (H5), being adjacent to the chiral center, would show a distinct chemical shift and coupling pattern. The diastereotopic methylene (B1212753) protons (H2, H3, H4) would exhibit complex splitting patterns, further complicated by their proximity to the chiral center.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbonyl carbon of the carboxylic acid would resonate significantly downfield (~175-180 ppm), while the phenyl carbons would appear in the ~125-140 ppm range. The chiral carbon (C5) would have a characteristic shift around 50-60 ppm.

To determine the relative stereochemistry, Nuclear Overhauser Effect (NOE) experiments, such as ROESY, can be employed. mdpi.com These experiments detect through-space interactions between protons, helping to establish their spatial proximity and thus the molecule's preferred conformation in solution.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data is predicted based on analogous structures, as specific experimental data for this compound is not widely published. Actual values may vary based on solvent and experimental conditions.)

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-phenyl7.20 - 7.40m
H54.10 - 4.30t
H22.20 - 2.40t
H3, H41.50 - 1.90m
NH₂Variablebr s
COOHVariablebr s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data is predicted based on analogous structures, as specific experimental data for this compound is not widely published. Actual values may vary based on solvent and experimental conditions.)

CarbonPredicted Chemical Shift (ppm)
C=O178.0
C-ipso142.0
C-ortho/meta/para126.0 - 129.0
C555.0
C234.0
C325.0
C431.0

Mass Spectrometry Techniques in Structural Elucidation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₁₁H₁₅NO₂. nih.gov

Tandem mass spectrometry (MS/MS) is used to probe the molecule's structure by inducing fragmentation of a selected parent ion. mdpi.com The resulting fragmentation pattern provides a fingerprint that helps to identify the compound and elucidate its connectivity. For this compound, characteristic fragmentation pathways would include the loss of the carboxylic acid group (CO₂H), the amino group (NH₂), and cleavage of the aliphatic chain. The detection of a fragment corresponding to the phenylmethylamine cation ([C₆H₅CHNH₂]⁺) would be a strong indicator of the structure.

When coupled with liquid chromatography (LC), mass spectrometry (LC-MS/MS) becomes a highly sensitive and selective method for analyzing complex mixtures and for quantifying specific stereoisomers after derivatization. nih.govnih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Note: Based on general fragmentation patterns for similar compounds.)

m/z ValueProposed Fragment
194.1181[M+H]⁺ (Protonated Molecule)
176.1075[M-NH₃+H]⁺ (Loss of ammonia)
148.1228[M-COOH+H]⁺ (Loss of formic acid)
106.0657[C₆H₅CHNH₂]⁺ (Benzylic amine fragment)

Chiroptical Spectroscopy (CD) for Absolute Configuration Determination

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a vital technique for determining the absolute configuration of chiral molecules like this compound. hebmu.edu.cn CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov

The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. The sign and magnitude of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the stereocenter(s). hebmu.edu.cn For this compound, the chromophores—the phenyl ring and the carboxylic acid group—would give rise to characteristic CD signals.

To assign the absolute configuration (R or S), the experimental CD spectrum is typically compared with theoretical spectra calculated for each enantiomer using quantum chemical methods. americanlaboratory.comuit.no A good match between the experimental and a calculated spectrum allows for a confident assignment of the absolute stereochemistry. americanlaboratory.com Vibrational Circular Dichroism (VCD), which measures CD in the infrared region, can also be a powerful alternative for this purpose. uit.no

X-ray Crystallography in Solid-State Conformation Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. pan.pl This technique involves diffracting X-rays off a crystal lattice, producing a diffraction pattern that can be mathematically transformed into a detailed electron density map of the molecule. ucl.ac.uk

From this map, the precise position of each atom in the crystal can be determined, revealing bond lengths, bond angles, and torsional angles. This provides an unambiguous picture of the molecule's conformation in the solid state. For chiral molecules, the absolute configuration can often be determined directly from the diffraction data, especially if a heavy atom is present in the structure. nih.gov While no crystal structure for this compound is currently reported in major databases, this technique remains the gold standard for structural elucidation. pan.pl

Chemical Derivatization for Stereochemical Proof (e.g., Marfey's and Mosher's Methods)

When X-ray crystallography is not feasible, chemical derivatization methods coupled with chromatography or NMR spectroscopy offer a reliable alternative for determining the absolute configuration of chiral amines and acids.

Marfey's Method: This technique involves reacting the chiral amino acid with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA). nih.govmdpi.com The reaction of a racemic mixture of this compound with L-FDAA would produce a pair of diastereomers. These diastereomers possess different physical properties and can be separated using standard reverse-phase high-performance liquid chromatography (HPLC). nih.gov The elution order of the diastereomers is typically consistent for a given class of amino acids, allowing the assignment of the absolute configuration of the unknown by comparing its retention time to that of known D- and L-amino acid standards. nih.gov

Mosher's Method: This NMR-based method is typically used for chiral alcohols and amines. It involves creating diastereomeric esters or amides using a chiral derivatizing agent such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. mdpi.com By reacting the amino group of (R)- and (S)-5-Amino-5-phenylpentanoic acid with both (R)- and (S)-MTPA, two pairs of diastereomers are formed. Analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers reveals systematic differences in chemical shifts (Δδ = δS - δR) for protons near the chiral center. The pattern of these chemical shift differences can be used to deduce the absolute configuration of the original amino acid. mdpi.com

V. Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications in Reaction Energetics

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, enabling the study of the electronic structure of molecules to predict their properties, including the energetics of chemical reactions. nrel.gov For 5-Amino-5-phenylpentanoic acid, DFT could be employed to investigate various reaction pathways, such as its synthesis, degradation, or metabolic transformations.

While specific DFT studies on the reaction energetics of this compound are not readily found, the methodology has been widely applied to similar molecules. For instance, DFT calculations have been used to study the reactivity of selanylpentanoic acid derivatives with oxidizing radicals, providing insights into reaction mechanisms and the thermodynamic feasibility of transient species. rsc.org Such an approach for this compound could elucidate the energetics of protonation/deprotonation at the amino and carboxyl groups, the formation of zwitterions, and its reactivity towards various reagents. The calculations would typically involve optimizing the geometries of reactants, transition states, and products to determine reaction energies and activation barriers. These theoretical predictions are invaluable for understanding reaction kinetics and mechanisms at a molecular level. nrel.gov

Molecular Dynamics Simulations for Conformational Landscapes

The structural flexibility of this compound, arising from its pentanoic acid chain, suggests a complex conformational landscape. Molecular dynamics (MD) simulations are an ideal tool for exploring this landscape by simulating the atomic motions of the molecule over time. nih.gov

Although specific MD simulation studies on this compound are not published, the principles of such simulations are well-established for amino acids and other biomolecules. nih.gov An MD simulation would involve placing the molecule in a simulated environment, such as a water box, and calculating the forces between atoms to model their movement. This would reveal the preferred three-dimensional structures (conformers) of the molecule, the energy barriers between them, and how the molecule's shape changes in response to its environment. Understanding the conformational preferences is crucial as it can influence the molecule's biological activity and its ability to interact with other molecules.

Prediction of Reactivity and Stability Profiles

Computational methods are instrumental in predicting the reactivity and stability of chemical compounds. For this compound, various computed descriptors can provide a profile of its chemical behavior. Public databases like PubChem offer pre-computed properties based on its structure. nih.gov

Table 1: Computed Physicochemical Properties of this compound

Property Value Source
Molecular Weight 193.24 g/mol PubChem
XLogP3-AA -1.3 PubChem
Hydrogen Bond Donor Count 2 PubChem
Hydrogen Bond Acceptor Count 3 PubChem
Rotatable Bond Count 6 PubChem
Exact Mass 193.110278721 Da PubChem
Topological Polar Surface Area 63.3 Ų PubChem

This table is based on data available from the PubChem database and provides a general overview of the compound's properties as predicted by computational models. nih.gov

Electronic Structure Analysis and Spectroscopic Property Prediction

The analysis of a molecule's electronic structure provides fundamental insights into its bonding, charge distribution, and spectroscopic properties. DFT and other quantum chemical methods can be used to calculate these properties for this compound. researchgate.net

Detailed electronic structure analyses for this specific compound are not present in the literature. However, a typical computational study would involve calculating the molecular orbitals, the distribution of electron density, and the molecular electrostatic potential (MEP). The MEP map would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for predicting non-covalent interactions. Furthermore, time-dependent DFT (TD-DFT) can be used to predict spectroscopic properties, such as UV-Vis absorption spectra, by calculating the energies of electronic transitions. mdpi.comnih.gov These theoretical spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results.

Modeling of Intermolecular Interactions and Supramolecular Architectures

The presence of both hydrogen bond donors (the amino and carboxyl groups) and an aromatic phenyl ring in this compound suggests a capacity for forming complex intermolecular interactions and potentially self-assembling into supramolecular structures. nih.govresearchgate.net

While specific modeling of these interactions for this compound is not documented, computational methods are frequently used to study such phenomena in similar molecules. nih.gov Techniques like DFT can be used to calculate the interaction energies of dimers or larger clusters, identifying the most stable arrangements and the nature of the non-covalent forces (e.g., hydrogen bonds, π-π stacking of the phenyl rings) that hold them together. MD simulations can also be employed to observe the spontaneous self-assembly of multiple molecules into larger aggregates, providing insights into the formation of nanostructures or crystal packing. researchgate.net

Role in Bioactive Compound Design and Chemical Biology

5-Amino-5-phenylpentanoic acid and its derivatives serve as crucial components in the design and synthesis of bioactive compounds, particularly in the fields of peptide science and enzyme inhibition. The unique structural features of this amino acid, combining a flexible pentanoic acid chain with a rigid phenyl group, make it a valuable scaffold for creating molecules with specific biological activities.

Vii. Analytical Method Development for Research Purposes

Chromatographic Separation Techniques (e.g., LC-MS, GC-MS for related compounds)

Chromatographic techniques are fundamental for the separation and analysis of amino acids and their derivatives. creative-proteomics.com Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools, though they often require derivatization of the polar amino acid molecules to enhance their chromatographic behavior. sigmaaldrich.comsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a widely used technique for amino acid analysis due to its high specificity and applicability to a broad range of molecules. creative-proteomics.com While some methods allow for the analysis of underivatized amino acids using techniques like hydrophilic interaction chromatography (HILIC) or ion-pair chromatography, pre-column derivatization is a common strategy to improve separation and detection. creative-proteomics.comnih.gov Common derivatization reagents for LC-MS analysis of amino acids include:

Ortho-phthalaldehyde (OPA): Reacts with primary amino acids to form fluorescent derivatives. creative-proteomics.com

Dansyl chloride (dansyl-cl): Offers good repeatability and high sensitivity, though its specificity may not be as robust. creative-proteomics.com

Phenyl isothiocyanate (PITC): Another widely used derivatization agent. creative-proteomics.com

Urea: A simple and inexpensive reagent that can be used for the derivatization of amino acids, improving their separation on reversed-phase columns. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly sensitive and reproducible technique suitable for the analysis of volatile or semi-volatile compounds. creative-proteomics.com Since amino acids are generally not volatile, derivatization is a necessary step for GC-MS analysis. sigmaaldrich.comsigmaaldrich.comnih.gov The goal of derivatization is to convert the polar functional groups (amino and carboxyl groups) into less polar, more volatile moieties. sigmaaldrich.comsigmaaldrich.com Common derivatization methods for GC-MS include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. creative-proteomics.comsigmaaldrich.com MTBSTFA derivatives are known to be more stable and less sensitive to moisture. sigmaaldrich.com

Acylation and Esterification: This can be achieved using reagents like anhydrides (e.g., pentafluoropropionic anhydride) in the presence of alcohols (e.g., isopropanol). creative-proteomics.com

Table 1: Comparison of Chromatographic Techniques for Amino Acid Analysis
TechniqueDerivatization RequirementCommon Derivatizing AgentsAdvantagesLimitations
LC-MSOften required for improved separation and sensitivityOPA, Dansyl chloride, PITC, Urea creative-proteomics.comnih.govHigh specificity, broad applicability creative-proteomics.comPotential for matrix effects, some derivatization reactions can be slow nih.govcreative-proteomics.com
GC-MSEssential for volatilityBSTFA, MTBSTFA, Anhydrides/Alcohols creative-proteomics.comsigmaaldrich.comHigh sensitivity, good resolution and repeatability creative-proteomics.comNot suitable for non-volatile compounds, some derivatives may be unstable creative-proteomics.comnih.gov

Spectrophotometric and Spectrofluorometric Quantification Methods (for related compounds)

Spectrophotometric and spectrofluorometric methods provide alternative approaches for the quantification of amino acids, often relying on the formation of colored or fluorescent products.

Spectrophotometric Methods:

These methods are based on the principle that a substance absorbs light at a specific wavelength. For amino acids, which typically lack a strong chromophore, a chemical reaction is required to produce a colored product that can be measured. waters.com A classic example is the ninhydrin method . researchgate.netyoutube.com Ninhydrin reacts with most amino acids to produce a purple-colored compound known as Ruhemann's purple, which has a maximum absorbance around 570 nm. researchgate.netyoutube.com The intensity of the color produced is proportional to the amino acid concentration. youtube.com

Another approach involves the use of reagents that form charge-transfer complexes with amino acids, resulting in a colored product. For instance, 7,7',8,8'-tetracyanoquinodimethane (TCNQ) has been used as a π-acceptor to determine amino acids like glycine (B1666218) and valine, producing a yellowish-green complex with an absorption maximum at 841 nm. tsijournals.com

Spectrofluorometric Methods:

Spectrofluorometry offers higher sensitivity compared to spectrophotometry. These methods involve the derivatization of amino acids with fluorescent reagents. A widely used reagent is o-phthalaldehyde (OPA) , which reacts with primary amino acids in the presence of a thiol to form highly fluorescent isoindole derivatives. tandfonline.com The fluorescence intensity is then measured to quantify the amino acid concentration.

The choice of excitation and emission wavelengths is critical for optimizing the signal and minimizing interference. nih.gov For example, in the analysis of neuroactive amino acids using OPA derivatization, different excitation and emission wavelength pairs have been evaluated to achieve the best signal-to-noise ratio. nih.gov

Table 2: Spectroscopic Quantification Methods for Amino Acids
MethodPrincipleCommon ReagentsDetection WavelengthKey Features
SpectrophotometryFormation of a colored productNinhydrin, TCNQ researchgate.nettsijournals.com~570 nm (Ninhydrin), 841 nm (TCNQ) youtube.comtsijournals.comSimple, cost-effective
SpectrofluorometryFormation of a fluorescent derivativeOPA tandfonline.comVariable (e.g., Ex: 229-360 nm, Em: 450-455 nm) nih.govHigh sensitivity

Development of Assays for In Vitro Biological Activity Studies (e.g., enzyme assays, cell-based assays)

To investigate the biological role of 5-Amino-5-phenylpentanoic acid and related compounds, various in vitro assays are developed. These assays can assess the interaction of the compound with specific enzymes or its effects on cellular processes.

Enzyme Assays:

Enzyme assays are crucial for determining if a compound acts as a substrate, inhibitor, or activator of a specific enzyme. The high stereo- and substrate specificities of enzymes are utilized for the micro-determination of amino acids. nih.gov For example, amino acid dehydrogenases and oxidases are enzymes that can be used in assays to quantify specific amino acids. nih.gov These assays often involve coupled enzymatic reactions where the product of the first reaction is a substrate for a second enzyme that generates a detectable signal, such as a change in absorbance or fluorescence. nih.gov Commercially available assay kits exist for the quantification of various amino acids and for measuring the activity of enzymes involved in amino acid metabolism. biosynsis.combioassaysys.comcellbiolabs.com

Cell-Based Assays:

Cell-based assays provide a more physiologically relevant context to study the effects of a compound. sigmaaldrich.com These assays can measure a wide range of cellular responses, including cell viability, proliferation, cytotoxicity, and changes in metabolic activity. sigmaaldrich.com For instance, an in vitro amino acid incorporation assay can be used to assess the status of protein synthesis within cells. nih.gov Such assays can help to understand how a compound like this compound might influence cellular metabolism and function.

Table 3: In Vitro Assays for Biological Activity Studies
Assay TypePurposeExamplesKey Information Obtained
Enzyme AssaysTo determine interactions with specific enzymesCoupled enzyme reactions using dehydrogenases or oxidases nih.govnih.govSubstrate specificity, enzyme kinetics (inhibition/activation)
Cell-Based AssaysTo assess effects on cellular processesCell viability assays, amino acid incorporation assays sigmaaldrich.comnih.govCytotoxicity, effects on cell metabolism and protein synthesis

Sample Preparation and Derivatization for Complex Matrix Analysis (e.g., Marfey's method)

The analysis of amino acids in complex biological matrices such as blood, urine, or tissue homogenates presents significant challenges due to the presence of interfering substances. creative-proteomics.comnih.gov Therefore, effective sample preparation is a critical step to ensure accurate and reliable results. creative-proteomics.com

Sample Preparation:

The primary goals of sample preparation are to extract the target amino acids, remove interfering substances like proteins and salts, and concentrate the sample if necessary. creative-proteomics.com Common sample preparation techniques include:

Protein Precipitation: Using agents like trichloroacetic acid (TCA) or perchloric acid (PCA) to remove proteins from biological fluids. creative-proteomics.com

Ultrafiltration: To remove macromolecules and for desalination, which is particularly important for LC-MS analysis. creative-proteomics.com

Solid-Phase Extraction (SPE): Using cartridges with specific sorbents (e.g., C18) to isolate and purify amino acids from the sample matrix. creative-proteomics.com

Acid Hydrolysis: For the analysis of total amino acid content in proteins or peptides, samples are treated with strong acid (e.g., 6 M HCl) at high temperatures to break the peptide bonds. creative-proteomics.comaltabioscience.com

Derivatization for Chiral Analysis (Marfey's Method):

For the analysis of chiral amino acids, a specific derivatization technique known as Marfey's method is widely employed. nih.govpeptide.comnih.gov This method uses Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide or FDAA) to derivatize the amino acids. nih.govnih.gov The reaction of the chiral reagent with a racemic mixture of an amino acid results in the formation of diastereomers, which can then be separated and quantified using reversed-phase HPLC. nih.govpeptide.com This technique is particularly valuable for determining the stereochemistry of amino acids in natural products and biological samples. nih.gov The "advanced Marfey's method" combines this derivatization with mass spectrometry for nonempirical determination of the absolute configuration of amino acids in a peptide. acs.org

Table 4: Sample Preparation and Derivatization Techniques
TechniquePurposeProcedureApplication
Protein PrecipitationRemoval of protein interferenceAddition of TCA or PCA followed by centrifugation creative-proteomics.comAnalysis of free amino acids in biological fluids
UltrafiltrationRemoval of macromolecules and desalinationPassing the sample through a membrane with a specific molecular weight cutoff creative-proteomics.comPreparation for LC-MS analysis
Solid-Phase ExtractionPurification and concentration of analytesPassing the sample through a sorbent bed that retains the analytes creative-proteomics.comIsolation of amino acids from complex matrices
Marfey's MethodChiral separation of amino acidsDerivatization with Marfey's reagent (FDAA) to form diastereomers, followed by HPLC separation nih.govpeptide.comDetermination of the enantiomeric composition of amino acids

Viii. Future Research Directions and Perspectives in 5 Amino 5 Phenylpentanoic Acid Chemistry

Advancements in Asymmetric Synthesis

The presence of a stereocenter at the C5 position, where the amino group is attached to the phenyl ring, makes the development of asymmetric synthetic routes a paramount objective. The biological activity of chiral molecules is often enantiomer-dependent, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even detrimental. mdpi.com Future research will undoubtedly focus on moving beyond racemic mixtures to produce enantiomerically pure (R)- and (S)-5-Amino-5-phenylpentanoic acid.

Promising strategies for achieving this include:

Chiral Pool Synthesis : This approach utilizes readily available, inexpensive chiral starting materials, such as amino acids, to impart stereochemistry to the final product. baranlab.org For instance, methods developed for synthesizing enantiopure indolizidine alkaloids from α-amino acids could be adapted. baranlab.org

Chiral Auxiliaries : The use of a temporary chiral auxiliary, such as an Evans oxazolidinone, can direct the stereochemical outcome of a key bond-forming reaction. mdpi.com This auxiliary is later removed to yield the chiral product. A similar strategy has been successfully employed in the preparation of related chiral molecules like (3S)-Hydroxy-5-phenylpentanoic acid. nih.gov

Catalytic Asymmetric Methods : The development of chiral catalysts for key synthetic steps represents the most elegant and atom-economical approach. Research into catalytic enantioselective hydroamination or aza-Michael additions could provide direct routes to chiral β-amino acids and their derivatives, which could be extended to the synthesis of gamma-amino acid structures like 5-Amino-5-phenylpentanoic acid. researchgate.net

Exploration of Novel Derivatives and Functionalization Strategies

The this compound scaffold is ripe for chemical modification to generate novel derivatives with tailored properties. The amino group, carboxylic acid, and phenyl ring all serve as handles for diverse functionalization strategies. Future work will likely explore the synthesis of a wide array of new chemical entities.

Potential avenues for derivatization include:

N-Functionalization : The primary amine can be acylated, alkylated, or incorporated into heterocyclic systems to modulate solubility, lipophilicity, and biological target interactions.

C-Terminal Modification : The carboxylic acid can be converted to esters, amides, or used as a linkage point for conjugation to other molecules, including peptides or polymers.

Aromatic Ring Substitution : The phenyl ring can be substituted with various functional groups (e.g., halogens, hydroxyl, nitro groups) to fine-tune electronic properties and steric bulk, influencing binding affinity and metabolic stability.

Scaffold Incorporation : The entire molecule can be used as a building block for more complex structures. For example, it could be incorporated into peptidomimetics to create constrained lactams that mimic protein secondary structures like β-turns.

Specialized Derivatives : Advanced derivatives could include spin-labeled amino acids (SLAAs) for biophysical studies or the attachment of fluorophores for imaging applications. nih.govnih.gov The synthesis of novel 5-amino-2-oxindole or 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives showcases the potential for creating complex, bioactive molecules from amino acid-like precursors.

Computational Design of Advanced Materials and Bioactive Molecules

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules. These in silico methods allow researchers to predict the properties of yet-to-be-synthesized derivatives of this compound, saving significant time and resources.

Future research will heavily leverage computational design for:

Designing Bioactive Molecules : By modeling the interaction of virtual derivatives with the binding sites of biological targets like enzymes or receptors, researchers can prioritize the synthesis of compounds with the highest predicted activity. This "rational design" approach is a cornerstone of modern drug discovery.

Creating Advanced Materials : The unique structure of this compound makes it an interesting monomer for novel polymers. Computational methods can predict the properties of these hypothetical materials, such as their thermal stability, mechanical strength, and self-assembly characteristics.

Unnatural Protein Engineering : A particularly exciting frontier is the use of unnatural amino acids to create novel proteins with tailored functions. Computational programs like Rosetta have been used to design metalloproteins from the ground up by incorporating unnatural amino acids. researchgate.net this compound could be computationally incorporated into protein scaffolds to create new enzymes or biosensors. researchgate.net

Deeper Understanding of Biological Interactions at the Molecular Level (non-human, mechanistic)

While the synthesis of this compound and its derivatives is a key research area, a fundamental understanding of how these molecules interact with biological systems at a mechanistic level is currently lacking. Future investigations must move beyond simple screening to elucidate the precise molecular targets and modes of action in non-human systems.

Key research questions to be addressed include:

Receptor Binding and Specificity : Does the molecule act as an analogue of known neurotransmitters like GABA or phenylalanine? Investigating its binding affinity for a panel of receptors, such as GABA receptors or amino acid transporters, is a critical first step. Studies on how ligands interact with receptors like the 5-HT5A receptor provide a template for such molecular investigations. researchgate.net

Enzyme Inhibition : Could the molecule inhibit enzymes involved in amino acid metabolism or signaling pathways? Kinetic studies with purified enzymes would be required to determine inhibitory constants (Ki) and the mechanism of inhibition.

Structural Biology : Obtaining X-ray crystal structures or cryo-EM data of the molecule bound to its biological target would provide the ultimate atomic-level detail of the interaction. This information is invaluable for structure-based drug design. The study of how the N-terminus of the C5a receptor is crucial for binding its ligand highlights the importance of specific molecular domains in protein-ligand interactions.

Chemical Reactivity : Mechanistic studies, such as those performed on related selanylpentanoic acids, can reveal how the molecule behaves in specific chemical environments, for example, its reactivity towards oxidative radicals.

Integration of Synthetic Biology and Chemical Synthesis for Production

The sustainable production of chemicals is a major global challenge. The integration of synthetic biology with traditional chemical synthesis offers a promising path towards greener and more efficient manufacturing processes. For this compound, this could involve engineering microorganisms to produce the core scaffold from renewable feedstocks.

A highly relevant precedent is the microbial production of 5-aminovaleric acid (5-AVA), a precursor for bioplastics. Researchers have successfully engineered bacteria like Corynebacterium glutamicum and Escherichia coli to produce 5-AVA from sources like L-lysine or rice straw hydrolysate. This involves introducing and optimizing new metabolic pathways in the host organism.

Future research could adapt these strategies for this compound production:

Pathway Engineering : By introducing enzymes capable of acting on phenyl-substituted substrates into a host organism that produces a suitable precursor, a biosynthetic pathway to this compound could be developed.

Enzyme Evolution : Directed evolution could be used to create novel enzymes with the desired specificity and activity for the key steps in the biosynthetic pathway, a technique that has been successfully used to produce complex pharmaceutical ingredients.

Hybrid Synthesis : A hybrid approach could combine microbial fermentation to produce a key chiral intermediate with subsequent chemical steps to complete the synthesis. This can leverage the unparalleled stereoselectivity of enzymes for the most challenging synthetic step.

This integrated approach holds the potential to make the production of this compound and its derivatives more sustainable and economically viable for future applications in materials science and beyond.

Q & A

Q. What are best practices for reconciling conflicting data in multi-institutional studies on this compound?

  • Answer : Standardize protocols (e.g., ICH guidelines for assay validation) and share reference samples. Blinded inter-lab comparisons reduce bias. For NMR, align solvent systems and calibration standards. ’s emphasis on contextualized search tools aids literature triangulation to resolve contradictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.